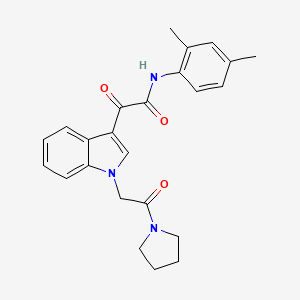

![molecular formula C14H10F4N2O B2729022 N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 926266-08-2](/img/structure/B2729022.png)

N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study presents a mild, amide-directed fluorination of C-H bonds mediated by iron, showcasing broad substrate scope and functional group tolerance. It highlights the potential for selective fluorination in organic synthesis, leveraging the properties of fluoroamides for targeted chemical transformations (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Radiofluorination of Potential AMPA Receptor Ligands

A fluorine-18-labelled potentiator of AMPA receptors was synthesized, aiming for cerebral imaging applications in positron emission tomography. This work underscores the importance of fluoroamides in developing radiotracers for neurological studies (Kronenberg, Drewes, Sihver, & Coenen, 2007).

Antitumor Properties of Fluorinated Benzothiazoles

Research into mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including structures similar to N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide, has identified compounds with potent cytotoxicity against certain cancer cell lines, highlighting potential applications in anticancer drug development (Hutchinson et al., 2001).

Synthesis and Characterization of Novel Aromatic Polyimides

This study involves the synthesis of diamines and polyimides, indicating the role of similar fluoroamides in the development of high-performance polymers with excellent thermal properties, suitable for advanced materials applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Molecular Docking and Cytotoxic Activity of α-Aminophosphonates

A study on the green synthesis of novel α-aminophosphonates, using compounds related to this compound, demonstrates their cytotoxic activity against various cancer cell lines, suggesting applications in medicinal chemistry for cancer treatment (Poola et al., 2019).

Safety and Hazards

The safety information for “tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate”, a similar compound, indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4N2O/c15-11-4-2-1-3-9(11)13(21)20-8-5-6-12(19)10(7-8)14(16,17)18/h1-7H,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAIYWARQVPUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)

![N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2728940.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)

![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)

![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)

![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)

![Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2728961.png)